Pyridine, 3-chloro-2-(4-methoxyphenyl)-

Lipophilicity LogP Drug-likeness

Pyridine, 3-chloro-2-(4-methoxyphenyl)-, also known as 3-chloro-2-(4-methoxyphenyl)pyridine, is a heterocyclic building block of the 2-aryl-3-chloropyridine class. It has the molecular formula C12H10ClNO and a molecular weight of 219.67 g/mol.

Molecular Formula C12H10ClNO
Molecular Weight 219.66 g/mol
CAS No. 483324-02-3
Cat. No. B1600491
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePyridine, 3-chloro-2-(4-methoxyphenyl)-
CAS483324-02-3
Molecular FormulaC12H10ClNO
Molecular Weight219.66 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C2=C(C=CC=N2)Cl
InChIInChI=1S/C12H10ClNO/c1-15-10-6-4-9(5-7-10)12-11(13)3-2-8-14-12/h2-8H,1H3
InChIKeyAMWCLIWTMINMNZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Pyridine, 3-chloro-2-(4-methoxyphenyl)- (CAS 483324-02-3): A 2-Aryl-3-chloropyridine Building Block with a Distinct 4-Methoxyphenyl Substituent


Pyridine, 3-chloro-2-(4-methoxyphenyl)-, also known as 3-chloro-2-(4-methoxyphenyl)pyridine, is a heterocyclic building block of the 2-aryl-3-chloropyridine class. It has the molecular formula C12H10ClNO and a molecular weight of 219.67 g/mol . The chlorine atom at the 3-position serves as a versatile handle for palladium-catalyzed cross-coupling reactions, while the 4-methoxyphenyl group at the 2-position imparts distinct electronic and steric properties compared to unsubstituted phenyl or methylphenyl analogs . The compound is commercially available in research-grade purity, typically ≥95% to ≥98%, from multiple suppliers .

Why Generic Substitution of 3-Chloro-2-arylpyridines Can Compromise Reactivity and Physicochemical Properties


In the 2-aryl-3-chloropyridine class, the nature of the aryl substituent directly governs key properties that are critical to synthetic success and biological outcome. The 4-methoxyphenyl group in Pyridine, 3-chloro-2-(4-methoxyphenyl)- introduces a measurable reduction in lipophilicity (LogP ~3.24) compared to the 4-methylphenyl analog (LogP ~3.71) . This difference influences compound solubility, membrane permeability, and chromatographic behavior. Moreover, the electron-donating methoxy group modulates the electron density of the pyridine ring, which can alter the rate and regioselectivity of palladium-catalyzed cross-coupling reactions at the 3-chloro position [1]. Simply substituting a 3-chloro-2-phenylpyridine (LogP ~3.39) or a 3-chloro-2-(p-tolyl)pyridine for the 4-methoxyphenyl analog may alter reaction yields, product purity profiles, or biological activity in downstream applications. The quantitative evidence below supports the need for a deliberate choice of this specific building block over its closest analogs.

Quantitative Differentiation Evidence for Pyridine, 3-chloro-2-(4-methoxyphenyl)- (CAS 483324-02-3) vs. Closest Analogs


Lipophilicity (LogP) Shows a 0.15–0.47 Unit Reduction Compared to Phenyl and p-Tolyl Analogs, Impacting Solubility and Permeability

The partition coefficient (LogP) of Pyridine, 3-chloro-2-(4-methoxyphenyl)- is 3.24 , which is 0.15 units lower than the 3-chloro-2-phenylpyridine analog (LogP 3.39) and 0.47 units lower than the 3-chloro-2-(p-tolyl)pyridine analog (LogP 3.71) . This quantifiable difference in lipophilicity directly affects aqueous solubility, passive membrane permeability, and protein binding characteristics. In medicinal chemistry, a lower LogP is often associated with improved metabolic stability and reduced off-target promiscuity [1].

Lipophilicity LogP Drug-likeness

Higher Commercial Purity Specification (NLT 98%) Reduces Impurity-Related Variability in Critical Synthetic Steps

Pyridine, 3-chloro-2-(4-methoxyphenyl)- is supplied by Boroncore with a purity of NLT 98% and by ChemScene with a purity of ≥98% . In contrast, other common suppliers such as Fluorochem list this compound at ≥95% purity , and 3-chloro-2-phenylpyridine is similarly offered at ≥95% . The availability of a ≥98% grade ensures lower levels of dehalogenated by-products or regioisomeric impurities, which can poison palladium catalysts in cross-coupling reactions and reduce the yield of the desired downstream product.

Chemical Purity Quality Control Reproducibility

The 4-Methoxy Substituent Imparts a Distinct Electron-Donating Effect That Modulates Cross-Coupling Reactivity

The Hammett σₚ constant for the 4-methoxy group is -0.27, classifying it as a moderate electron-donating group [1]. In contrast, the 4-methyl group has a σₚ of -0.17, and the unsubstituted phenyl has a σₚ of 0.00. In 2-aryl-3-chloropyridines, the electron density of the pyridine ring—and consequently the reactivity of the C–Cl bond toward oxidative addition—is influenced by the para substituent on the 2-aryl ring. The more electron-donating methoxy group is expected to slow oxidative addition of Pd(0) relative to the phenyl analog, a factor that can be exploited to tune selectivity in orthogonal cross-coupling strategies [2].

Hammett substituent constant Electron-donating group Cross-coupling reactivity

Lower Molecular Weight and Smaller Topological Polar Surface Area (TPSA) Improve Synthetic Scalability and Purification

Pyridine, 3-chloro-2-(4-methoxyphenyl)- has a molecular weight of 219.67 g/mol and a computed TPSA of 22.12 Ų . The 3-chloro-2-(p-tolyl)pyridine analog has a similar molecular weight (203.67 g/mol) but a TPSA of only 12.89 Ų . The higher TPSA conferred by the methoxy oxygen increases the compound's polarity and can improve resolution during normal-phase chromatography, facilitating purification of reaction intermediates. Additionally, the target compound's boiling point has been reported as 242.8 °C at 760 mmHg , which is lower than typical 2-arylpyridines of similar mass, potentially enabling distillation-based purification under milder conditions.

Molecular Weight TPSA Chromatographic Behavior

Recommended Application Scenarios for Pyridine, 3-chloro-2-(4-methoxyphenyl)- Based on Its Differentiated Physicochemical Profile


Medicinal Chemistry: Lead Optimization Requiring Moderately Lipophilic Scaffolds

When designing kinase inhibitors, GPCR ligands, or other drug-like molecules, the lower LogP of this compound (3.24 vs. ~3.7 for the p-tolyl analog) can help keep the lead series within optimal Lipinski space . The methoxy group also serves as a hydrogen bond acceptor, potentially improving target binding. Procurement of the ≥98% purity grade is recommended to avoid bioassay artifacts from impurities .

Suzuki–Miyaura Cross-Coupling: Tuning Reactivity Through Electronic Effects

The electron-donating 4-methoxyphenyl group reduces the electrophilicity of the 3-chloro position, providing slower oxidative addition compared to the phenyl analog. This property can be advantageous when sequential coupling steps are required, as it enables fine control over the order of bond-forming events [1]. The availability of high-purity material reduces the risk of catalyst deactivation during sensitive Pd-catalyzed transformations.

Synthesis of Tubulin-Targeting Antiproliferative Agents

In the structure–activity relationship (SAR) exploration of arylpyridines as tubulin polymerization inhibitors, the 4-methoxyphenyl group is a privileged fragment that mimics the trimethoxyphenyl motif of combretastatin A-4 [2]. Using this specific building block allows direct incorporation of the methoxy pharmacophore at the 2-position of the pyridine ring, which has been associated with improved antiproliferative activity and selectivity against HT-29 colon cancer cells in related compound series [2].

Method Development: Optimizing Chromatographic Separations

The enhanced TPSA of 22.12 Ų resulting from the methoxy oxygen facilitates separation of this compound from less polar by-products by normal-phase flash chromatography . This improves throughput in parallel synthesis campaigns where multiple 2-aryl-3-chloropyridine building blocks are employed and require rapid purification. The reported boiling point of 242.8 °C also suggests that vacuum distillation may be a viable purification option, reducing reliance on column chromatography for large-scale reactions .

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